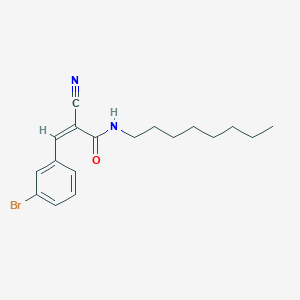
(Z)-2-(4-(4-ethylphenyl)thiazol-2-yl)-3-((2-isopropylphenyl)amino)acrylonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(Z)-2-(4-(4-ethylphenyl)thiazol-2-yl)-3-((2-isopropylphenyl)amino)acrylonitrile is an organic compound that belongs to the class of thiazole derivatives Thiazole compounds are known for their diverse biological activities and are widely used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-2-(4-(4-ethylphenyl)thiazol-2-yl)-3-((2-isopropylphenyl)amino)acrylonitrile typically involves multi-step organic reactions. One common method includes the condensation of 4-ethylbenzaldehyde with thiosemicarbazide to form the thiazole ring. This intermediate is then reacted with 2-isopropylaniline and acrylonitrile under specific conditions to yield the final product. The reaction conditions often involve the use of solvents like ethanol or methanol and catalysts such as p-toluenesulfonic acid.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to maximize yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
(Z)-2-(4-(4-ethylphenyl)thiazol-2-yl)-3-((2-isopropylphenyl)amino)acrylonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
Chemistry
In chemistry, (Z)-2-(4-(4-ethylphenyl)thiazol-2-yl)-3-((2-isopropylphenyl)amino)acrylonitrile is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology
The compound has potential applications in biological research, particularly in the study of enzyme inhibition and receptor binding. Its thiazole moiety is known to interact with various biological targets, making it a valuable tool in drug discovery.
Medicine
In medicinal chemistry, this compound may be investigated for its potential therapeutic properties. Thiazole derivatives have been studied for their antimicrobial, anti-inflammatory, and anticancer activities.
Industry
In the industrial sector, this compound can be used in the development of new materials, such as polymers and dyes, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of (Z)-2-(4-(4-ethylphenyl)thiazol-2-yl)-3-((2-isopropylphenyl)amino)acrylonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The thiazole ring can form hydrogen bonds and hydrophobic interactions with these targets, leading to inhibition or activation of biological pathways. The exact mechanism depends on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
- (Z)-2-(4-(4-methylphenyl)thiazol-2-yl)-3-((2-isopropylphenyl)amino)acrylonitrile
- (Z)-2-(4-(4-ethylphenyl)thiazol-2-yl)-3-((2-methylphenyl)amino)acrylonitrile
Uniqueness
Compared to similar compounds, (Z)-2-(4-(4-ethylphenyl)thiazol-2-yl)-3-((2-isopropylphenyl)amino)acrylonitrile has unique structural features that may enhance its biological activity and chemical reactivity. The presence of the ethyl and isopropyl groups can influence its solubility, stability, and interaction with molecular targets.
Properties
IUPAC Name |
(Z)-2-[4-(4-ethylphenyl)-1,3-thiazol-2-yl]-3-(2-propan-2-ylanilino)prop-2-enenitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23N3S/c1-4-17-9-11-18(12-10-17)22-15-27-23(26-22)19(13-24)14-25-21-8-6-5-7-20(21)16(2)3/h5-12,14-16,25H,4H2,1-3H3/b19-14- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NGLTUVKAZVJYCK-RGEXLXHISA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)C2=CSC(=N2)C(=CNC3=CC=CC=C3C(C)C)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC1=CC=C(C=C1)C2=CSC(=N2)/C(=C\NC3=CC=CC=C3C(C)C)/C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23N3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![[6-(2-Methoxyethoxy)-5-methylpyridin-3-yl]boronic acid](/img/structure/B2593648.png)

![2-{[4-amino-5-(thiophene-2-sulfonyl)pyrimidin-2-yl]sulfanyl}-N-[4-chloro-2-(trifluoromethyl)phenyl]acetamide](/img/structure/B2593652.png)


![N-(2-(6-fluoro-4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)-3-methoxybenzamide](/img/structure/B2593657.png)
![4-(1H-1,2,4-triazol-1-yl)pyrazolo[1,5-a]pyrazine](/img/structure/B2593658.png)

![3-acetyl-N-(2-methyl-4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzenesulfonamide](/img/structure/B2593660.png)
![(2E)-2-(4-{[1,1'-biphenyl]-4-yl}-1,3-thiazol-2-yl)-3-[(5-fluoro-2-methylphenyl)amino]prop-2-enenitrile](/img/structure/B2593663.png)

![2-[6-(5-Chloro-2-methylphenyl)-4,7-dimethyl-1,3-dioxopurino[7,8-a]imidazol-2-yl]acetamide](/img/structure/B2593666.png)
![N-(5-(1-methyl-1H-pyrazol-5-yl)-1,3,4-oxadiazol-2-yl)benzo[c][1,2,5]thiadiazole-5-carboxamide](/img/structure/B2593667.png)
![6-chloro-N-[(5-chlorothiophen-2-yl)sulfonyl]-5-cyclopropylpyridine-3-carboxamide](/img/structure/B2593668.png)
